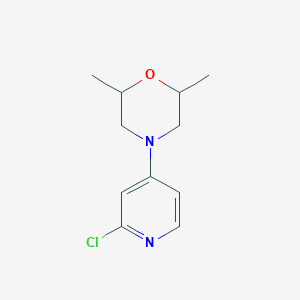

4-(2-Chloropyridin-4-yl)-2,6-dimethylmorpholine

Description

Structural Overview and Significance in Heterocyclic Chemistry

4-(2-Chloropyridin-4-yl)-2,6-dimethylmorpholine represents a sophisticated heterocyclic architecture that combines two of the most medicinally relevant ring systems in pharmaceutical chemistry. The compound features a molecular formula of C₁₁H₁₅ClN₂O and a molecular weight of 226.70 grams per mole, with the Chemical Abstracts Service registry number 1596921-27-5. The structural framework consists of a morpholine ring bearing two methyl substituents at the 2,6-positions, which is connected via the nitrogen atom to a chloropyridine moiety substituted at the 4-position of the pyridine ring and chlorinated at the 2-position.

The significance of this compound in heterocyclic chemistry stems from its embodiment of two privileged scaffolds that have demonstrated exceptional utility in drug discovery. Morpholine derivatives have been recognized as privileged structures due to their advantageous physicochemical, biological, and metabolic properties, along with their facile synthetic accessibility. The morpholine ring system provides a versatile and readily accessible synthetic building block that can be easily introduced as an amine reagent or constructed through various established synthetic methodologies. The presence of the dimethyl substitution pattern at the 2,6-positions of the morpholine ring introduces specific steric and electronic characteristics that can influence both the compound's conformational preferences and its interaction with biological targets.

The pyridine component contributes equally significant chemical properties to the overall molecular architecture. Pyridine has emerged as one of the most frequently encountered nitrogen heterocycles in modern pharmaceuticals, recently claiming the number one position in high-frequency nitrogen heterocycle occurrence, surpassing even piperidine in approved drug structures. The electron-withdrawing effect of the nitrogen atom in the pyridine ring makes the attached carbons more electrophilic, facilitating nucleophilic substitution reactions particularly at the 2, 4, and 6 positions. The chlorine substitution at the 2-position of the pyridine ring provides additional synthetic opportunities through various substitution and coupling reactions, while also modulating the electronic properties of the aromatic system.

| Structural Component | Chemical Property | Medicinal Chemistry Relevance |

|---|---|---|

| Morpholine Ring | Oxygen and nitrogen heteroatoms | Enhanced solubility and metabolic stability |

| 2,6-Dimethyl Groups | Steric hindrance and lipophilicity | Improved receptor selectivity and membrane permeability |

| Pyridine Ring | Aromatic nitrogen with electron-withdrawing properties | π-π stacking interactions and hydrogen bonding capability |

| 2-Chloro Substitution | Halogen bonding and synthetic handle | Enhanced binding affinity and synthetic versatility |

Historical Context and Discovery

The development of compounds combining pyridine and morpholine scaffolds has evolved through decades of medicinal chemistry research focused on optimizing the pharmacological properties of bioactive molecules. The morpholine ring system itself has a rich history in pharmaceutical chemistry, with early recognition of its utility stemming from the need for heterocyclic systems that could provide improved drug-like properties compared to simple aliphatic amines. The preparation methods for morpholine derivatives, including dimethylated variants, have been extensively developed since the mid-20th century, with significant industrial processes established for the synthesis of 2,6-dimethylmorpholine through various cyclization and dehydrogenation approaches.

The historical significance of morpholine-containing compounds in pharmaceuticals has been well-documented, with numerous examples demonstrating the scaffold's ability to enhance potency, selectivity, and pharmacokinetic properties. Research has consistently shown that morpholine derivatives can improve metabolic stability, membrane permeability, and binding affinity when incorporated into pharmaceutical agents. The morpholine ring's unique combination of oxygen and nitrogen heteroatoms provides multiple sites for hydrogen bonding interactions while maintaining a relatively rigid six-membered ring structure that can influence the overall three-dimensional shape of drug molecules.

Pyridine chemistry has undergone parallel development, with increasing recognition of its value in medicinal chemistry applications. Recent comprehensive analyses of United States Food and Drug Administration-approved pharmaceuticals have revealed a remarkable increase in drugs containing nitrogen heterocycles, rising from 59 percent in previous decades to 82 percent in recent approvals. This trend reflects the growing understanding of pyridine's versatile pharmacophore properties, including its ability to engage in vital biological interactions through hydrogen bonding, π-π stacking interactions, and coordination with metal ions or prosthetic groups within biological targets.

The specific combination of chlorinated pyridine with dimethylmorpholine represents a more recent development in the quest for optimized heterocyclic scaffolds. The incorporation of halogen substituents, particularly chlorine, has become increasingly important in drug design due to the unique properties that halogens can impart to molecular structures, including enhanced binding affinity through halogen bonding interactions and improved metabolic stability in certain structural contexts.

Position in Pyridinyl-Morpholine Chemical Space

This compound occupies a distinctive position within the broader chemical space of pyridinyl-morpholine hybrid compounds. This chemical space encompasses a diverse array of structures where pyridine and morpholine rings are connected through various linkage patterns, substitution schemes, and spatial arrangements. The specific connectivity pattern in this compound, featuring direct attachment of the morpholine nitrogen to the 4-position of the pyridine ring, represents one of several possible architectural arrangements that have been explored in medicinal chemistry.

The chlorine substitution at the 2-position of the pyridine ring places this compound within a subset of halogenated pyridinyl-morpholines that exhibit distinct electronic and steric properties compared to their non-halogenated counterparts. The electron-withdrawing nature of the chlorine atom influences the electron density distribution throughout the pyridine ring, potentially affecting both the compound's reactivity and its interaction with biological targets. This substitution pattern also provides opportunities for further chemical modification through various coupling reactions, making the compound a valuable intermediate for the synthesis of more complex molecular architectures.

The 2,6-dimethyl substitution pattern on the morpholine ring contributes to the compound's unique position within this chemical space by introducing specific steric constraints and conformational preferences. These methyl groups can influence the compound's ability to adopt certain conformations and may impact its interaction with biological receptors through steric effects. The dimethyl substitution also affects the compound's physicochemical properties, including lipophilicity and metabolic stability, which are crucial factors in pharmaceutical development.

Comparative analysis with related compounds in this chemical space reveals several structural variants that have been investigated for their biological activities. For instance, compounds with different halogen substitutions, alternative connection points between the pyridine and morpholine rings, and varying substitution patterns on either ring system have been synthesized and evaluated. The relative positioning of this compound within this broader chemical space provides insights into structure-activity relationships and guides the rational design of new compounds with potentially enhanced properties.

Research Objectives and Significance

The research objectives surrounding this compound encompass multiple dimensions of chemical and biological investigation, reflecting the compound's potential utility across diverse scientific applications. Primary research objectives include comprehensive characterization of the compound's physicochemical properties, exploration of its synthetic accessibility and chemical reactivity, and evaluation of its potential biological activities through systematic screening approaches.

From a synthetic chemistry perspective, research objectives focus on developing efficient and scalable methods for the compound's preparation, understanding its chemical stability under various conditions, and exploring its utility as a building block for the synthesis of more complex molecular structures. The compound's dual heterocyclic nature presents both opportunities and challenges in synthetic methodology development, requiring careful consideration of reaction conditions that preserve both ring systems while enabling selective modification of specific positions.

The significance of research on this compound extends beyond its individual properties to encompass broader questions about the role of heterocyclic hybrids in modern drug discovery. The increasing prevalence of nitrogen heterocycles in approved pharmaceuticals, with pyridine achieving the highest frequency among approved drugs containing nitrogen heterocycles, underscores the importance of understanding how different heterocyclic combinations can be optimized for therapeutic applications. Research on this compound contributes to this broader understanding by providing detailed insights into the properties and behavior of a specific pyridinyl-morpholine architecture.

| Research Objective Category | Specific Goals | Expected Outcomes |

|---|---|---|

| Physicochemical Characterization | Solubility, stability, and permeability studies | Optimization guidelines for pharmaceutical formulation |

| Synthetic Methodology | Development of efficient preparation routes | Scalable synthetic protocols for compound access |

| Structure-Activity Relationships | Biological activity profiling and target identification | Rational design principles for related compounds |

| Chemical Reactivity | Exploration of functional group transformations | Expanded chemical space accessibility |

The research significance also encompasses the compound's potential contribution to understanding fundamental principles of molecular recognition and biological activity. The combination of morpholine and pyridine scaffolds provides a unique platform for investigating how different heterocyclic systems can work synergistically to enhance biological activity, selectivity, and drug-like properties. This understanding is crucial for advancing the field of medicinal chemistry and developing new therapeutic agents with improved efficacy and safety profiles.

Properties

IUPAC Name |

4-(2-chloropyridin-4-yl)-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-8-6-14(7-9(2)15-8)10-3-4-13-11(12)5-10/h3-5,8-9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUKKTPFSDDMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 4-(2-Chloropyridin-4-yl)-2,6-dimethylmorpholine is the enzyme Lysyl Oxidase-like 2 (LOXL2) . LOXL2 plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix, which is essential for maintaining the structural integrity of tissues .

Mode of Action

this compound interacts with LOXL2 by inhibiting its enzymatic activity . The compound has an IC50 value of 126 nM, indicating a high degree of potency . This inhibition prevents the normal cross-linking of collagen and elastin, thereby affecting the structure and function of the extracellular matrix .

Biochemical Pathways

The inhibition of LOXL2 disrupts the normal functioning of the extracellular matrix, which can affect various biochemical pathways. For instance, it can influence cell adhesion, migration, and signaling, as these processes often rely on interactions with the extracellular matrix .

Pharmacokinetics

It is known that the compound can inhibit three different cytochrome p450 enzymes (cyp 3a4, 2c9, and 2d6), each with an ic50 value exceeding 30 μm . These enzymes play a significant role in drug metabolism, and their inhibition could potentially affect the bioavailability of the compound .

Result of Action

The inhibition of LOXL2 by this compound can lead to changes at both the molecular and cellular levels. At the molecular level, the cross-linking of collagen and elastin is disrupted, altering the structure of the extracellular matrix . At the cellular level, this can affect processes such as cell adhesion, migration, and signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of blood proteins can affect the compound’s activity, as evidenced by its higher IC50 value in human whole blood LOXL2 assays . Furthermore, the compound’s stability and solubility can be influenced by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

4-(2-Chloropyridin-4-yl)-2,6-dimethylmorpholine plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme lysyl oxidase-like 2 (LOXL2). This enzyme is involved in the cross-linking of collagen and elastin in the extracellular matrix. By inhibiting LOXL2, this compound can affect the structural integrity and remodeling of tissues. Additionally, this compound interacts with other enzymes such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), although with lower affinity.

Cellular Effects

This compound has been shown to influence various cellular processes. It can inhibit cell proliferation and migration, particularly in cancer cells, by targeting LOXL2. This inhibition leads to reduced cell-matrix adhesion and decreased invasive capabilities. Furthermore, this compound can modulate cell signaling pathways, including those involved in cellular senescence and apoptosis, thereby affecting gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of LOXL2, thereby inhibiting its enzymatic activity. This inhibition prevents the cross-linking of collagen and elastin, leading to alterations in the extracellular matrix. Additionally, this compound can inhibit other enzymes such as cytochrome P450 enzymes (CYP3A4, CYP2C9, and CYP2D6), which are involved in drug metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of LOXL2 and persistent effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits LOXL2 without causing significant toxicity. At higher doses, toxic effects such as liver damage and altered metabolic function have been observed. These findings suggest a threshold effect, where the benefits of LOXL2 inhibition must be balanced against potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as LOXL2 and cytochrome P450 enzymes, affecting the metabolism of collagen, elastin, and various drugs. The compound can also influence metabolic flux and metabolite levels, particularly in pathways related to extracellular matrix remodeling and drug metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites such as the extracellular matrix and cellular organelles. The compound’s distribution is influenced by its affinity for LOXL2 and other enzymes, which can affect its accumulation and activity.

Subcellular Localization

The subcellular localization of this compound is primarily within the extracellular matrix, where it exerts its inhibitory effects on LOXL2. Additionally, the compound may localize to other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with cytochrome P450 enzymes and influence metabolic processes. Targeting signals and post-translational modifications may direct the compound to specific subcellular locations, enhancing its activity and function.

Biological Activity

4-(2-Chloropyridin-4-yl)-2,6-dimethylmorpholine is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chloropyridine moiety attached to a dimethylmorpholine ring, which contributes to its unique chemical properties. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, enhancing its potential as a pharmacological agent.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the chloropyridine ring may facilitate binding to target sites, while the morpholine component can modulate binding affinity and specificity. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : It can bind to receptors, influencing signaling pathways associated with various physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that the compound has activity against various bacterial strains.

- Anticancer Potential : Preliminary data suggest it may inhibit tumor cell proliferation in vitro.

- Neuroprotective Effects : There is emerging evidence of neuroprotective properties that warrant further investigation.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have investigated the biological activity of this compound:

- Case Study 1 : A study evaluated the antimicrobial efficacy against Staphylococcus aureus, demonstrating a significant reduction in bacterial viability at concentrations above 10 µg/mL.

- Case Study 2 : In vitro assays on human cancer cell lines indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

- Case Study 3 : Neuroprotective effects were assessed using a model of oxidative stress in neuronal cells, where the compound showed a protective effect at concentrations of 5 µM.

Research Findings

Recent research has focused on optimizing the synthetic routes for this compound to enhance yield and purity. Various synthetic strategies have been explored, including:

- Direct Alkylation : Utilizing chlorinated pyridine derivatives for effective coupling with dimethylmorpholine.

- Reflux Conditions : Improved yields have been reported under reflux conditions using polar solvents.

Table 2: Synthetic Methods Overview

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes key parameters of the target compound and its analogs.

Contradictions and Limitations

- Similarity Scores : The high similarity score (0.98) for 2-Chloro-N-ethylpyrimidin-4-amine (CAS 86443-51-8) may prioritize the chloropyrimidine core over functional group differences, underscoring the need for manual verification of structural relevance .

- Data Gaps : Physicochemical data (e.g., solubility, melting points) for several analogs are unavailable, limiting direct comparisons.

Preparation Methods

Preparation of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride

A detailed synthesis route for 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a related chloropyridine intermediate, is described in patent CN102304083A. The method involves:

- Starting from maltol as the raw material.

- Sequential reactions including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination.

- The process yields the chloropyridine hydrochloride with over 75% yield.

| Step | Reaction Description | Conditions | Yield (%) |

|---|---|---|---|

| Methylation | Maltol reacted with dimethyl phosphate in NaOH solution | 0–4 °C, ice-water bath, 3–6 hours stirring | 77 |

| Amination | Reaction with strong ammonia solution | 40–45 °C, 3–6 hours | 83 |

| Chlorination | Using phosphorus oxychloride under reflux | Ice-water bath, 8–12 hours reflux | 82 |

| Oxidation | Hydrogen peroxide in glacial acetic acid | 50–80 °C, 3–6 hours | 62 |

| Methoxy substitution | Sodium methoxide in methanol reflux | 70–100 °C, 3–5 hours | 92 |

| Methylolation | Acetic anhydride reflux followed by NaOH treatment | 80–140 °C, 2–4 hours | 42 |

| Secondary chlorination | Sulfur oxychloride in methylene dichloride | 0–3 °C, 2 hours stirring | Not specified |

This synthetic route is notable for its clarity, cost-effectiveness, and high overall yield.

Formation of the 2,6-Dimethylmorpholine Core

The morpholine ring substituted at the 2 and 6 positions with methyl groups is constructed via cyclization reactions involving appropriate amine and alcohol precursors.

- The initial step often involves reacting substituted piperidines or amino alcohols with suitable alkylating agents.

- For example, 2,6-dimethylmorpholine derivatives can be synthesized by intramolecular cyclization of amino alcohols under acidic or basic conditions.

- Solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate are commonly employed to optimize the reaction.

While specific procedures for 4-(2-chloropyridin-4-yl)-2,6-dimethylmorpholine are limited, analogous morpholine derivatives have been synthesized using these approaches.

Coupling of 2-Chloropyridin-4-yl to the Morpholine Core

The final step involves attaching the 2-chloropyridin-4-yl group to the 2,6-dimethylmorpholine ring, typically via nucleophilic substitution or cross-coupling reactions.

- The 4-position of 2-chloropyridine can undergo substitution with nucleophiles such as secondary amines.

- Reaction conditions include moderate heating in polar aprotic solvents (e.g., DMF, DMSO).

- Catalysts or bases like potassium carbonate facilitate the substitution.

- Purification steps include extraction, drying, and recrystallization to achieve high purity.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| Synthesis of chloropyridine intermediate | Maltol → methylation → chlorination → oxidation | Multi-step, patented route | >75% overall yield |

| Formation of 2,6-dimethylmorpholine | Amino alcohol cyclization, alkylation | Use of DMF, K2CO3, controlled temp | High purity morpholine ring |

| Coupling of chloropyridinyl group | Nucleophilic substitution in DMF, base catalysis | Moderate heating, purification | Target compound formation |

Research Findings and Optimization Notes

- The chloropyridine intermediate synthesis benefits from controlled temperature and stoichiometric balance to maximize yield and minimize by-products.

- Use of maltol as a starting material reduces cost and complexity compared to other pyridine precursors.

- Morpholine ring formation requires precise pH and temperature control to favor cyclization over side reactions.

- Coupling reactions are sensitive to solvent choice and base strength; polar aprotic solvents and mild bases improve substitution efficiency.

- Spectroscopic methods (IR, NMR) confirm the structural integrity of intermediates and final product.

Q & A

Q. What are the optimized synthetic routes for 4-(2-Chloropyridin-4-yl)-2,6-dimethylmorpholine, and how can reaction yields be improved?

The synthesis typically involves nucleophilic substitution between 2,6-dimethylmorpholine and 4-chloro-2-chloropyridine. Key parameters include:

- Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates deprotonation and enhances nucleophilicity .

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) improve reaction efficiency by stabilizing intermediates .

- Temperature control : Reactions are often conducted at 0–20°C to minimize side reactions (e.g., over-substitution) . Yield optimization strategies include stepwise purification via silica column chromatography (20% ethyl acetate in hexanes) and monitoring with TLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and stereochemistry. For example, methyl groups at C2/C6 of the morpholine ring appear as distinct singlets .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI) confirms molecular weight (228.72 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute stereochemistry, critical for studying enantiomer-specific biological activity .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Anticancer Potential : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Enzyme Inhibition : Fluorescence-based assays to evaluate interactions with targets like urease or cyclooxygenase-2 .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

The (2S,6S) and (2R,6R) enantiomers exhibit divergent binding affinities due to spatial compatibility with chiral enzyme pockets. For example:

- (2S,6S)-isomer : Shows enhanced antimicrobial activity compared to the (2R,6R)-form, likely due to optimized hydrogen bonding with bacterial targets .

- Resolution methods : Chiral HPLC or enzymatic resolution using lipases can isolate enantiomers for comparative studies .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?

Discrepancies in biological activity (e.g., moderate vs. low anticancer effects) may arise from:

- Substituent positioning : The 2-chloro group on the pyridine ring enhances electrophilicity, improving DNA intercalation potential compared to unsubstituted analogs .

- Solubility differences : LogP values influence cellular uptake. Derivatives with hydrophilic substituents (e.g., hydroxyl groups) may show reduced activity despite favorable in vitro binding . Validation approach : Cross-validate findings using orthogonal assays (e.g., SPR for binding kinetics and cell-based assays for functional effects) .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- Molecular Docking : Predict binding modes with proteins (e.g., kinases) using software like AutoDock Vina. The morpholine oxygen often forms hydrogen bonds with catalytic lysine residues .

- QSAR Modeling : Correlate electronic parameters (e.g., Hammett constants) with bioactivity to prioritize substituents (e.g., trifluoromethyl for enhanced lipophilicity) .

Q. What analytical challenges arise in studying degradation products, and how are they resolved?

- Oxidative degradation : The morpholine ring undergoes oxidation to N-oxide derivatives under acidic conditions, detectable via LC-MS .

- Thermal instability : Accelerated stability studies (40°C/75% RH) combined with FTIR identify decomposition pathways (e.g., cleavage of the chloro-pyridine bond) .

- Mitigation : Lyophilization or storage under inert atmosphere (N₂) preserves integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.